Sodium dihydrogen phosphate dihydrate (CAS: 13472-35-0) is the stable, hydrated crystalline form of monosodium phosphate, a primary component in the formulation of phosphate buffer systems. It is widely utilized across biochemical, pharmaceutical, and industrial applications for its capacity to regulate pH, sequester metal ions, and act as a nutrient source or chemical precursor. In aqueous solutions, it is weakly acidic, typically yielding a pH between 4.0 and 4.6, making it a critical reagent for establishing and maintaining pH in a variety of scientific protocols.
Substituting sodium dihydrogen phosphate dihydrate with its anhydrous counterpart (CAS: 7558-80-7) based on equivalent mass is a critical formulation error. The dihydrate form has a molecular weight of 156.01 g/mol, approximately 30% greater than the anhydrous form's 119.98 g/mol due to the two molecules of water of hydration. Failure to account for this mass difference results in significant, unacceptable errors in molarity and ionic strength, leading to incorrect buffer concentrations, pH deviations, and a lack of experimental or process reproducibility. Furthermore, the presence of bound water can be critical in certain synthesis protocols, while its thermal release at specific temperatures is a key attribute not shared by the anhydrous form.
Thermogravimetric analysis (TGA) demonstrates that Sodium Dihydrogen Phosphate Dihydrate releases its two water molecules in distinct, sequential steps, a critical feature for processes requiring controlled water release. The first dehydration, yielding the monohydrate, occurs between 42°C and 52°C. The second dehydration, resulting in the anhydrous form, takes place between 60°C and 72°C. This predictable, low-temperature dehydration profile contrasts sharply with the thermal stability of the anhydrous form, which only begins to undergo condensation at much higher temperatures (190°C - 210°C).
| Evidence Dimension | Dehydration Temperature Range |
| Target Compound Data | Step 1: 42-52°C; Step 2: 60-72°C |
| Comparator Or Baseline | Anhydrous Sodium Dihydrogen Phosphate (No dehydration water) |
| Quantified Difference | Provides staged water release at specific low temperatures where the anhydrous form is inert. |
| Conditions | Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) at heating rates of 2-10°C/min. |
This enables precise control in manufacturing ceramics, catalysts, or other materials where the precursor must release water at specific, low-energy processing stages.
Procuring the dihydrate form provides a stable, crystalline solid with a precisely defined molecular weight of 156.01 g/mol, which is essential for accurate buffer preparation. In contrast, the anhydrous form has a molecular weight of 119.98 g/mol. Using the anhydrous salt without correcting for this 30.03% mass difference will result in a correspondingly large error in the final molar concentration of the buffer, compromising experimental reproducibility and validity. The dihydrate's well-defined composition ensures that weighing and dissolving the compound yields the intended molarity without requiring moisture content analysis that might be necessary for potentially hygroscopic anhydrous material.
| Evidence Dimension | Molecular Weight (g/mol) |
| Target Compound Data | 156.01 |
| Comparator Or Baseline | Anhydrous Sodium Dihydrogen Phosphate: 119.98 |
| Quantified Difference | 30.03% higher molecular weight |
| Conditions | Stoichiometric calculation for preparing aqueous solutions. |
For applications requiring high reproducibility, such as HPLC mobile phases, enzyme assays, or pharmaceutical formulations, using the dihydrate ensures accurate and repeatable buffer molarity.
In specialized synthesis, such as the microwave-assisted hydrothermal production of cellulose/hydroxyapatite nanocomposites, sodium dihydrogen phosphate dihydrate is specified as the preferred phosphorus source. Its use facilitates the formation of pure hydroxyapatite without undesirable byproducts. The controlled release of phosphate ions from the dihydrate structure in aqueous solution is integral to managing the mineralization process and achieving desired material morphologies. This highlights the non-interchangeable role of the dihydrate form in specific, advanced material synthesis protocols where the hydration state of the precursor is a critical reaction parameter.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Specified as a reliable phosphorus source for pure hydroxyapatite synthesis. |
| Comparator Or Baseline | Generic or alternative phosphate sources. |
| Quantified Difference | Enables production of pure hydroxyapatite with tunable morphologies. |
| Conditions | Microwave-assisted hydrothermal synthesis of cellulose/hydroxyapatite nanocomposites. |
This makes it the correct procurement choice for researchers and manufacturers developing specific biomaterials or nanocomposites where the synthesis protocol explicitly calls for the dihydrate form.
The well-defined molecular weight of the dihydrate form makes it the material of choice for preparing buffers where precise molarity and pH are non-negotiable. This includes mobile phases for chromatography, buffers for enzyme kinetics studies, and physiological solutions for cell culture, where a ~30% molarity error from using an uncorrected anhydrous substitute would invalidate results.
This compound is ideally suited for chemical processes that require a controlled release of water at well-defined temperatures below 100°C. Its two-step dehydration between 42-72°C allows it to be used as a precursor in the synthesis of ceramics, glasses, or catalysts where the water of hydration plays a role in the reaction mechanism or pore formation at specific low-temperature stages.
Used as a food additive (E339) and pharmaceutical excipient, the dihydrate form provides a stable, easy-to-handle solid for controlling acidity in a wide range of products. Its consistent crystalline nature and reliable pH profile in solution ensure batch-to-batch consistency in large-scale manufacturing.